molecular formula C28H25N3OS B2818929 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-02-1

2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2818929
CAS No.: 2034490-02-1
M. Wt: 451.59
InChI Key: JJSSMRPKIYTUQI-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, which plays a fundamental role in the development, differentiation, and survival of B-cells. Dysregulated BTK signaling is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders . This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of downstream signaling cascades. Its core research value lies in its utility as a pharmacological tool for dissecting BTK-dependent processes in cellular and animal models of disease. Researchers employ this inhibitor to explore mechanisms of drug resistance, to evaluate combination therapies, and to further elucidate the complex biology of B-cell driven pathologies, providing critical insights for the development of next-generation therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-18-13-14-19(2)22(15-18)17-33-28-30-25-23(21-10-5-4-6-11-21)16-29-26(25)27(32)31(28)24-12-8-7-9-20(24)3/h4-16,29H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSMRPKIYTUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the thioether and aromatic substituents.

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine and an appropriate amine or nitrile under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether linkage is typically introduced via a nucleophilic substitution reaction, where a thiol (e.g., 2,5-dimethylbenzenethiol) reacts with a halogenated intermediate.

    Aromatic Substitution: The phenyl and o-tolyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: The compound can be reduced at various positions, particularly at the aromatic rings, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or partially hydrogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit promising antiviral activity. For instance:

  • Inhibition of Viral Replication : Research has shown that derivatives of this compound can inhibit the replication of viruses such as the herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). The structure–activity relationship (SAR) analyses suggest that specific substituents enhance antiviral efficacy .

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various cancer cell lines:

  • Cancer Cell Lines Tested : Human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells.
  • Mechanism of Action :
    • Inhibition of Kinases : Some studies suggest that it may inhibit key kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation.
    • Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Properties

Preliminary investigations have shown that the compound exhibits antimicrobial activity, particularly affecting biofilm formation in bacterial strains. This makes it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights:

  • Antiviral Efficacy :
    • A study evaluated the antiviral properties against several viruses, confirming significant inhibition rates with certain derivatives.
    • In vitro tests showed that some compounds could reduce viral load effectively without cytotoxic effects on host cells.
  • Anticancer Activity :
    • In vivo studies are ongoing to assess the efficacy and safety profile of this compound in animal models.
    • Mechanistic studies are being conducted to elucidate the precise molecular pathways affected by this compound.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit a key enzyme in a metabolic pathway or bind to a receptor, modulating signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound differs from analogs in the thieno[3,2-d]pyrimidinone family (e.g., compounds in ) by replacing the thiophene ring with a pyrrole ring.

Substituent Analysis

  • Thioether vs. Oxygen-Based Linkages: Unlike compounds such as 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) , which uses methoxy groups for substitution, the target compound employs a thioether group. The thioether’s lower electronegativity may enhance lipophilicity and metabolic stability.
  • Aryl Substitutions : The 7-phenyl and 3-(o-tolyl) groups contrast with simpler substituents (e.g., methyl or hydroxyl groups in compounds 3a and 3b). These bulky aryl groups could sterically hinder interactions with enzymatic active sites, impacting selectivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) Thieno-pyrimidinone 2,6-di(3-methoxyphenyl) 241–243 61
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) Thieno-pyrimidinone 4-methoxybenzyl, 3-methoxyphenyl 258–261 49
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58) Pyrrolo-pyrimidinone 6-benzoyl, 3-ethyl, 2-methoxy Not reported 57*
Target Compound Pyrrolo-pyrimidinone 2-(2,5-dimethylbenzylthio), 7-phenyl, 3-(o-tolyl) Not reported Not reported N/A

*Yield after alkylation and alcoholysis steps in .

Research Findings and Implications

  • Bioactivity: While and focus on synthesis and structural characterization, the target compound’s bioactivity remains unexplored in the provided data.
  • Stability : The thioether group in the target compound may confer greater oxidative stability compared to disulfide analogs but less than ethers or amines.
  • Synthetic Challenges : Multi-substitution (e.g., 2,5-dimethylbenzylthio, o-tolyl) likely requires rigorous optimization of reaction conditions to avoid byproducts, as seen in ’s moderate yields .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of substituent introduction. Key challenges include:

  • Selective Thioether Formation : The benzylthio group at position 2 must be introduced without side reactions. A thiol-disulfide exchange under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is recommended to improve regioselectivity .
  • Steric Hindrance from o-Tolyl Group : The ortho-methyl substituent on the phenyl ring can impede coupling reactions. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky phosphine ligands (e.g., XPhos) enhances yield .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s hydrophobicity. HPLC with a C18 column can further isolate isomers .

Advanced: How do structural modifications at the benzylthio and o-tolyl positions influence biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogous pyrrolopyrimidines reveal:

Substituent ModificationImpact on ActivityExample Reference
Benzylthio → Methylthio Reduced lipophilicity decreases cellular uptake but improves solubility .
o-Tolyl → p-Methoxyphenyl Enhanced binding to kinase targets (e.g., EGFR) due to electron-donating effects .
2,5-Dimethylbenzylthio Increased steric bulk improves selectivity for ATP-binding pockets in kinases .
Methodologically, molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations validate substituent effects on binding affinity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Focus on:
    • Thioether Proton : δ 3.8–4.2 ppm (multiplet for –SCH₂–).
    • Pyrrolopyrimidine Core : Aromatic protons at δ 7.1–8.3 ppm (distinct coupling patterns confirm fused rings) .
  • HRMS : Exact mass calculation (C₂₉H₂₆N₄OS requires m/z 478.1784) confirms molecular integrity .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the o-tolyl group .

Advanced: What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Contradictions often arise from:

  • Metabolic Instability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life. Validate via LC-MS/MS pharmacokinetic studies in rodent models .
  • Protein Binding : Use equilibrium dialysis to measure free drug concentration. Adjust dosing regimens based on unbound fractions .
  • Tissue Penetration : Microdialysis in target tissues (e.g., tumors) quantifies intracellular accumulation, addressing poor in vivo activity .

Basic: What are the optimal reaction conditions for introducing the 2,5-dimethylbenzylthio group during synthesis?

Answer:

  • Thiol Activation : React 2,5-dimethylbenzyl mercaptan with NaH in THF to generate the thiolate nucleophile .
  • Nucleophilic Substitution : Add the activated thiol to a pre-functionalized pyrrolopyrimidine bromide intermediate at 80°C for 12 hours.
  • Workup : Quench with aqueous NH₄Cl and extract with dichloromethane. Monitor conversion via TLC (Rf = 0.5 in 7:3 hexane/EtOAc) .

Advanced: How does the compound’s planar pyrrolopyrimidine core enhance target binding, and what computational methods validate this interaction?

Answer:
The conjugated π-system of the core enables:

  • Stacking Interactions : With aromatic residues (e.g., Phe856 in EGFR) via molecular dynamics (MD) simulations .
  • Hydrogen Bonding : The pyrimidine N3 atom donates to backbone amides (e.g., Met793 in EGFR), confirmed by QM/MM hybrid calculations .
    Validation Tools :
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to correlate planar structure with affinity .

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